molecular formula C10H9N3O4S B14340630 Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate CAS No. 105734-77-8

Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate

Cat. No.: B14340630
CAS No.: 105734-77-8
M. Wt: 267.26 g/mol
InChI Key: MLZLEFBNXODVPV-UHFFFAOYSA-N
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Description

Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are bicyclic heterocyclic compounds containing a 5-membered 1,3-thiazole ring fused with a benzene ring . The nitro group at the 7th position and the carbamate group attached to the nitrogen atom at the 3rd position of the benzothiazole ring contribute to the unique properties of this compound.

Preparation Methods

The synthesis of benzothiazole derivatives, including Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide

Scientific Research Applications

Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of a nitro group and a carbamate group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

105734-77-8

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate

InChI

InChI=1S/C10H9N3O4S/c1-2-17-10(14)11-9-6-4-3-5-7(13(15)16)8(6)18-12-9/h3-5H,2H2,1H3,(H,11,12,14)

InChI Key

MLZLEFBNXODVPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NSC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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